![molecular formula C10H17ClN2O2 B2754111 11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride CAS No. 2193058-62-5](/img/structure/B2754111.png)
11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride, also known as ODAM, is a synthetic compound that has been studied for its potential use in scientific research. ODAM belongs to a class of compounds known as spirocyclic compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Spirocyclic (0Xa)Azaphosphasilanes : Research by Engelhardt and Rosefid (1992) introduced spirocyclic systems, like 12,14-Diamino-13-phenoxy-13-thioxo-6-oxa-12,14-diaza-13λ5-phospha-5,7-disiladisiladispiro[4.1.4.3]-tetradecane, showcasing their preparation from thiophosphoryldihydrazide and cyclic dichlorosilanes or dichlorodisiloxanes. The structural constitution of these compounds was confirmed through MS, NMR, elemental analysis, and X-ray structure analysis, highlighting the inorganic ring's planarity within the molecule Engelhardt & Rosefid, 1992.
Polydonor-Substituted 1-Oxa- and 1-Thia-3,5-diazahexatrienes : A study by Maier, Fröhlich, and Würthwein (2001) explored the synthesis, structures, ring-chain tautomerism, and theoretical calculations of previously unknown 1-oxa-2,4-diazahexatrienes substituted with alkoxy groups. X-ray analyses showed nonplanar, open-chain structures, while quantum chemical calculations predicted the predominance of twisted, nonplanar chain structures for the oxa systems and cyclic structures for the corresponding thia system Maier, Fröhlich, & Würthwein, 2001.
Unexpected Activity of Novel 9-oxabispidine Zinc Complexes : Börner et al. (2010) prepared and characterized zinc complexes of the chiral tricyclic 9-oxabispidine, which catalyzed the solvent-free polymerization of d,l-lactide to give polylactide. This study underscores the potential catalytic applications of spirocyclic compounds in polymer synthesis Börner et al., 2010.
Intramolecular Hydroamination : Baker et al. (2000) investigated the intramolecular hydroamination of 1,4,7-Tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane, leading to the formation of an azoniaspiro[4.8]tridecane cation. The product's structure was confirmed through spectroscopic data and X-ray studies, illustrating the reactivity and potential for novel organic syntheses involving spirocyclic frameworks Baker, Brown, Skelton, & White, 2000.
Enantioselective Total Synthesis : The enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared by Breuning and Steiner (2008). Their work through a seven-step process highlights the synthetic versatility and application in asymmetric catalysis of spirocyclic compounds Breuning & Steiner, 2008.
Propriétés
IUPAC Name |
11-oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-8-12-9(2-1-3-9)10(14-8)4-6-11-7-5-10;/h11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQKTCHTVQIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CCNCC3)OC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


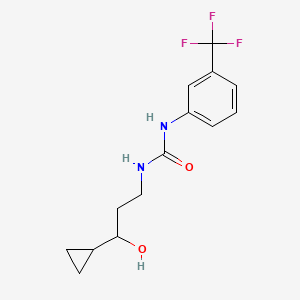

![9-(3-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754033.png)

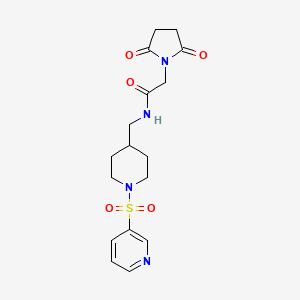
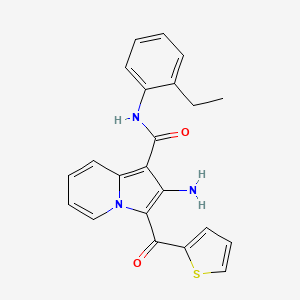


![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)
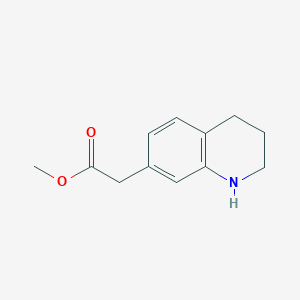
![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)
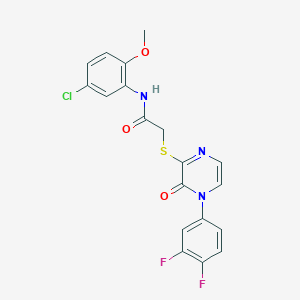
![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)